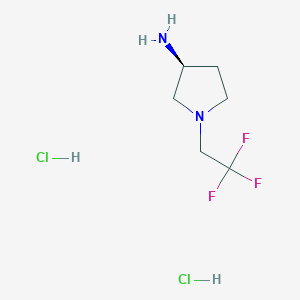
(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the ring construction from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with different substituents.
Pyrrolidin-3-amine: Lacks the trifluoroethyl group but shares the pyrrolidine core structure.
Trifluoroethylamine: Contains the trifluoroethyl group but lacks the pyrrolidine ring.
Uniqueness
The uniqueness of (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride lies in its specific combination of the pyrrolidine ring and the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H13Cl2F3N2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)4-11-2-1-5(10)3-11;;/h5H,1-4,10H2;2*1H/t5-;;/m0../s1 |
InChI Key |
QRYMVOXOYVAWEK-XRIGFGBMSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)CC(F)(F)F.Cl.Cl |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


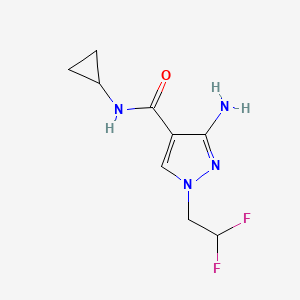
![4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11748507.png)
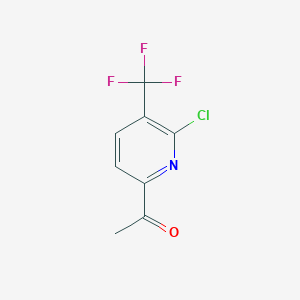
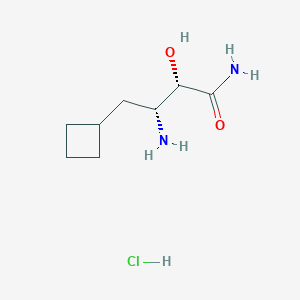
![[Amino(hydroxy)methylidene]azanium hydrogen sulfate](/img/structure/B11748518.png)
![(1R,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol hydrate](/img/structure/B11748525.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11748549.png)

![1-methyl-3-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11748562.png)
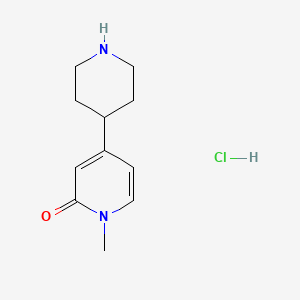
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748570.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11748578.png)
![(1S)-3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine hydrochloride](/img/structure/B11748583.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748588.png)
